N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine moiety, which are common in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and piperazine derivatives, followed by their coupling with the pyrimidine ring. The final step involves the sulfonylation and acetamide formation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: Common in the modification of the aromatic ring and the piperazine moiety
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Common in pharmaceuticals, these compounds often exhibit similar biological activities.
Uniqueness
N-[4-({4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions
Properties
IUPAC Name |
N-[4-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-17-23-21(26-10-4-3-5-11-26)16-22(24-17)27-12-14-28(15-13-27)32(30,31)20-8-6-19(7-9-20)25-18(2)29/h6-9,16H,3-5,10-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDCPJYCWAPVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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